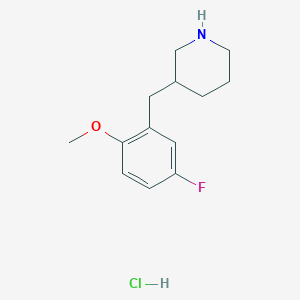

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

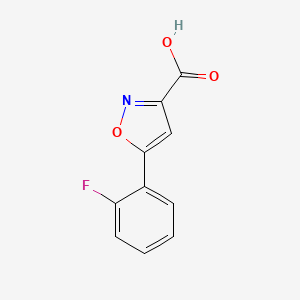

The compound "3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride" is a chemically synthesized molecule that likely shares structural similarities with other fluorinated benzyl-piperidine derivatives. These compounds are of interest due to their potential biological activities and their use as building blocks in medicinal chemistry. The papers provided discuss various fluorinated benzyl-piperidine derivatives and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related fluorinated benzyl-piperidine compounds involves multiple steps, including coupling reactions, catalytic reductions, and the use of reagents such as sodium methoxide, phosphorous oxychloride, and hydrochloric acid . For example, the synthesis of a complex fluorinated indole derivative was achieved through a sequence of reactions starting with formamidine acetate and dimethylmethoxymalonate . Similarly, the synthesis of "3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one" involved reactions starting from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride . These methods could potentially be adapted for the synthesis of "3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride."

Molecular Structure Analysis

The molecular structure of fluorinated benzyl-piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt various conformations such as a sofa conformation . The substitution pattern on the piperidine ring and the nature of the substituents, such as fluorobenzyl groups, can significantly influence the overall molecular geometry and the potential for intramolecular interactions like hydrogen bonding . These structural features are crucial for understanding the chemical behavior and potential biological interactions of the compound.

Chemical Reactions Analysis

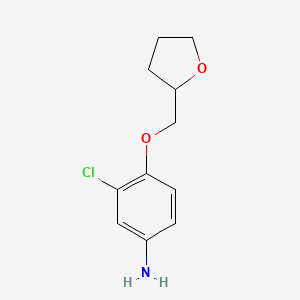

Fluorinated benzyl-piperidine derivatives can participate in various chemical reactions, including substitutions and coupling reactions, which are often used in their synthesis . The presence of fluorine atoms can affect the reactivity of these compounds, as fluorine is a highly electronegative atom that can influence the electronic properties of the molecule. The chemical reactivity of these compounds is also important for their potential as intermediates in the synthesis of more complex molecules with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl-piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine can enhance the lipophilicity of the molecule, which is an important consideration for drug design, as it can affect the compound's ability to cross biological membranes . Spectroscopic methods, including IR, NMR, and mass spectrometry, are typically used to confirm the structure and purity of these compounds . The bioactivity of these compounds, as evaluated against various enzymes, can also provide insights into their potential therapeutic applications .

科学的研究の応用

Polymer and Material Science

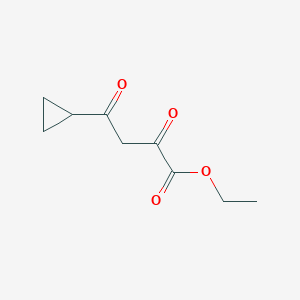

- A study by Kharas et al. (2016) explored the synthesis and copolymerization of novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are related to the 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride structure. These compounds were copolymerized with styrene, and the resulting copolymers were studied for their structural properties and thermal stability. The findings offer valuable insights into the potential applications of these compounds in material sciences, particularly in the development of novel copolymers with specific characteristics and applications (Kharas et al., 2016).

Chemical Synthesis and Structural Analysis

- Research by Krause et al. (2019) delved into the synthesis and styrene copolymerization of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, a group that includes structures similar to 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride. The study focused on the synthesis, characterization, and copolymerization of these compounds, providing comprehensive data on their chemical structure and properties. This research highlights the significance of such compounds in chemical synthesis and the development of new materials with tailored properties (Krause et al., 2019).

Pharmacological Applications

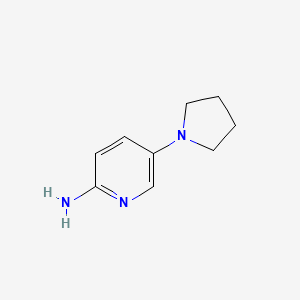

- In the realm of pharmacology, Dong et al. (2012) investigated a series of novel 1,4-disubstituted piperidine/piperazine derivatives as potential HIV-1 entry inhibitors. The study revealed that many of these compounds exhibited potent anti-HIV-1 activities. This research underscores the potential therapeutic applications of piperidine derivatives, akin to 3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride, in the treatment and prevention of HIV-1 infection (Dong et al., 2012).

特性

IUPAC Name |

3-[(5-fluoro-2-methoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10;/h4-5,8,10,15H,2-3,6-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFQORRGLKJKLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588813 |

Source

|

| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1171433-31-0 |

Source

|

| Record name | 3-[(5-Fluoro-2-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)

![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)